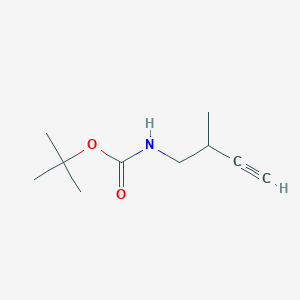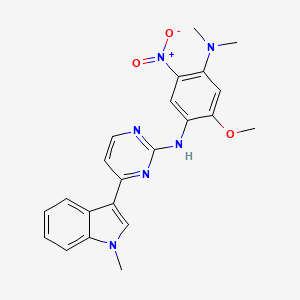
N-Desdimethylaminoethyl-N-methylNitro-N'-desacryloylOsimertinib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Desdimethylaminoethyl-N-methylNitro-N’-desacryloylOsimertinib is a synthetic compound that belongs to the class of nitrosamines. It is structurally related to osimertinib, a well-known tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The modification in its structure involves the removal of the dimethylaminoethyl group and the addition of a nitro group, which potentially alters its chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Desdimethylaminoethyl-N-methylNitro-N’-desacryloylOsimertinib involves several steps:
Starting Material: The synthesis begins with the precursor molecule, which is a derivative of osimertinib.
N-Methylation: The precursor undergoes N-methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Nitro Group Introduction: The nitro group is introduced through nitration reactions using nitric acid or a mixture of nitric acid and sulfuric acid.
Desacryloylation: The final step involves the removal of the acryloyl group through hydrolysis or reduction reactions.
Industrial Production Methods
In an industrial setting, the production of N-Desdimethylaminoethyl-N-methylNitro-N’-desacryloylOsimertinib can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso and nitrosonium intermediates.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.
Major Products
Oxidation: Formation of nitroso and nitrosonium compounds.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-Desdimethylaminoethyl-N-methylNitro-N’-desacryloylOsimertinib has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular pathways and its interaction with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its structural similarity to osimertinib.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Desdimethylaminoethyl-N-methylNitro-N’-desacryloylOsimertinib involves its interaction with specific molecular targets, such as tyrosine kinases. The nitro group may enhance its binding affinity to these targets, leading to the inhibition of kinase activity and subsequent disruption of cellular signaling pathways. This can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Nitrosodimethylamine: A simple nitrosamine with hepatotoxic and carcinogenic properties.
N-Nitrosodiethylamine: Another nitrosamine known for its carcinogenic effects.
N-Nitrosodiisopropylamine: Similar in structure and function, with potential toxicological effects.
Uniqueness
N-Desdimethylaminoethyl-N-methylNitro-N’-desacryloylOsimertinib is unique due to its structural modification from osimertinib, which may confer distinct biological activities and therapeutic potential. The presence of the nitro group and the removal of the acryloyl group differentiate it from other nitrosamines and related compounds.
Propriétés
Formule moléculaire |
C22H22N6O3 |
|---|---|
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
2-methoxy-4-N,4-N-dimethyl-1-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]-5-nitrobenzene-1,4-diamine |
InChI |
InChI=1S/C22H22N6O3/c1-26(2)19-12-21(31-4)17(11-20(19)28(29)30)25-22-23-10-9-16(24-22)15-13-27(3)18-8-6-5-7-14(15)18/h5-13H,1-4H3,(H,23,24,25) |
Clé InChI |
ATPTZNLODHWRSW-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4OC)N(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


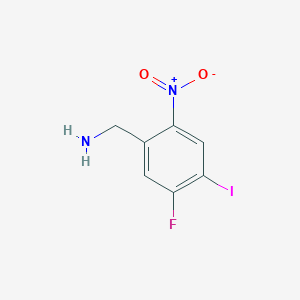
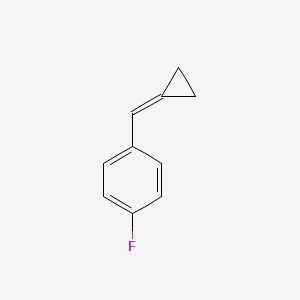

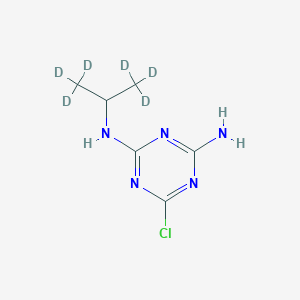
![N-[2-[Bis(4-methoxyphenyl)phenylmethoxy]-1-(hydroxymethyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B13430040.png)
![7-[4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13430050.png)
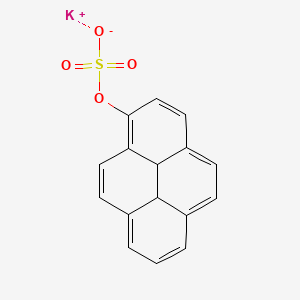

![4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13430075.png)
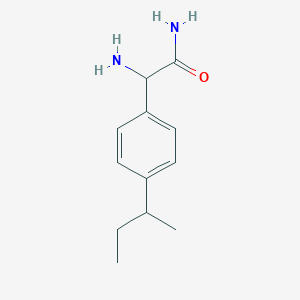
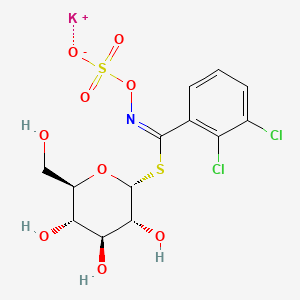
![O-[2-(oxan-4-yl)propan-2-yl]hydroxylamine](/img/structure/B13430089.png)
![(3R,5S)-5-[3-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]oxiran-2-yl]-3,5-dihydroxypentanoic acid](/img/structure/B13430098.png)
